molecular formula C7H6N2O B15170833 1h-Oxepino[4,5-d]imidazole CAS No. 873917-84-1

1h-Oxepino[4,5-d]imidazole

Katalognummer: B15170833
CAS-Nummer: 873917-84-1
Molekulargewicht: 134.14 g/mol
InChI-Schlüssel: RJBSXFQFJYTKSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1h-Oxepino[4,5-d]imidazole is a heterocyclic compound that features a fused ring system combining oxepine and imidazole moieties. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1h-Oxepino[4,5-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an oxepine derivative with an imidazole precursor in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: 1h-Oxepino[4,5-d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepine-imidazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various substituents onto the imidazole ring .

Wissenschaftliche Forschungsanwendungen

1h-Oxepino[4,5-d]imidazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1h-Oxepino[4,5-d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound stands out due to its fused ring system, which imparts unique chemical and physical properties. This makes it more versatile and potentially more effective in certain applications compared to its simpler counterparts .

Eigenschaften

CAS-Nummer

873917-84-1

Molekularformel

C7H6N2O

Molekulargewicht

134.14 g/mol

IUPAC-Name

1H-oxepino[4,5-d]imidazole

InChI

InChI=1S/C7H6N2O/c1-3-10-4-2-7-6(1)8-5-9-7/h1-5H,(H,8,9)

InChI-Schlüssel

RJBSXFQFJYTKSD-UHFFFAOYSA-N

Kanonische SMILES

C1=COC=CC2=C1NC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.